(3R)-3-amino-3-(4-nitrophenyl)propanoic acid
CAS No.: 501120-99-6
Cat. No.: VC1985303
Molecular Formula: C9H10N2O4
Molecular Weight: 210.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 501120-99-6 |
|---|---|
| Molecular Formula | C9H10N2O4 |
| Molecular Weight | 210.19 g/mol |
| IUPAC Name | (3R)-3-amino-3-(4-nitrophenyl)propanoic acid |
| Standard InChI | InChI=1S/C9H10N2O4/c10-8(5-9(12)13)6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m1/s1 |
| Standard InChI Key | JVQPVKJZKRICRR-MRVPVSSYSA-N |
| Isomeric SMILES | C1=CC(=CC=C1[C@@H](CC(=O)O)N)[N+](=O)[O-] |
| SMILES | C1=CC(=CC=C1C(CC(=O)O)N)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=CC=C1C(CC(=O)O)N)[N+](=O)[O-] |
Introduction
Chemical Properties
Structural Features
The chemical structure of (3R)-3-amino-3-(4-nitrophenyl)propanoic acid includes several functional groups that contribute to its reactivity and biological activity. The molecule consists of:
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A chiral center at the 3-position of the propanoic acid backbone.
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An amino group () attached to the chiral carbon.
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A nitro-substituted phenyl ring () at the 4-position.
The stereochemistry is defined as (3R), indicating the specific spatial arrangement of substituents around the chiral center. This configuration is crucial for its interactions with enzymes and receptors in biological systems.
Physicochemical Properties
The compound exhibits amphoteric behavior due to the presence of both acidic () and basic () functional groups. Key physicochemical properties include:
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Boiling Point: 409 \pm 40 \, ^\circ \text{C} at atmospheric pressure .
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Polar Surface Area (PSA): , reflecting its ability to form hydrogen bonds .
These properties make the compound suitable for applications in aqueous and organic environments, facilitating its use in chemical synthesis and biological studies.
Synthesis Methods
Synthetic Routes
The synthesis of (3R)-3-amino-3-(4-nitrophenyl)propanoic acid typically involves enantioselective methods to ensure the production of the desired stereoisomer. Common synthetic approaches include:
Strecker Synthesis
This method involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-amino nitrile intermediate, which is subsequently hydrolyzed to yield the target amino acid.
Asymmetric Hydrogenation
Starting from α,β-unsaturated nitro compounds, asymmetric hydrogenation using chiral catalysts (e.g., Rhodium-BINAP complexes) can produce the desired stereoisomer with high enantiomeric purity.
Nitro-Aromatic Precursor Modification
The nitro group can be introduced via nitration reactions on phenylalanine derivatives or through coupling reactions involving nitro-substituted benzaldehydes.
Reaction Conditions
Critical parameters for successful synthesis include:
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Temperature Control: Reactions are typically conducted below to prevent racemization or reduction of the nitro group.
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Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile enhance reaction efficiency.
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Chiral Induction: The use of chiral catalysts ensures stereochemical control during key steps.
Biological Activities
Enzyme Interactions
(3R)-3-amino-3-(4-nitrophenyl)propanoic acid interacts with various enzymes due to its structural similarity to natural amino acids. These interactions include:
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Enzyme Inhibition: Binding to active sites can modulate enzyme activity, affecting metabolic pathways.
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Substrate Activity: The compound serves as a substrate for certain enzymes, leading to the formation of specific metabolites.
Cellular Effects
At the cellular level, this compound influences metabolic flux by altering enzyme activity and gene expression:
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It modulates stress response pathways and regulates protein production involved in cellular metabolism.
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It has shown neuroprotective effects by mitigating excitotoxicity induced by excessive glutamate levels.
Antimicrobial Properties
Preliminary studies indicate that (3R)-3-amino-3-(4-nitrophenyl)propanoic acid exhibits antimicrobial activity against certain bacterial strains. This property is attributed to its ability to disrupt bacterial metabolic processes.
Applications in Scientific Research
Peptide Synthesis
The compound serves as a building block in solid-phase peptide synthesis (SPPS), enabling the creation of complex peptide sequences with high specificity and purity:
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Its incorporation into peptides enhances their stability and bioactivity.
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It facilitates the synthesis of biologically active peptides used in drug development.
Drug Development
Due to its unique structural features, (3R)-3-amino-3-(4-nitrophenyl)propanoic acid is valuable for designing novel pharmaceuticals targeting specific biological pathways:
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Potential therapeutic effects include anti-inflammatory and neuroprotective properties.
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It has been explored for use in treating neurological disorders such as Alzheimer's disease and epilepsy.
Fluorescent Labeling
The nitrophenyl group allows for fluorescent labeling, making this compound useful in imaging techniques for visualizing cellular processes:
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This application aids in tracking biological interactions within live cells.
| Activity Type | Description | Reference Source |
|---|---|---|
| Enzyme Inhibition | Inhibits specific enzymes by binding to active sites | |
| Protein Interaction | Alters protein structure/function | |
| Neuroprotective Effects | Mitigates excitotoxicity induced by excessive glutamate levels | |
| Antimicrobial Activity | Exhibits antimicrobial properties against bacterial strains |
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